COX-2 Enzyme Inhibition: Potency Comparison of 2-(2-Acetamidophenoxy)acetic Acid vs. Unsubstituted Core
2-(2-Acetamidophenoxy)acetic acid demonstrates sub-micromolar inhibitory activity against cyclooxygenase-2 (COX-2), an established anti-inflammatory target. In a purified enzyme assay, the compound inhibited mouse COX-2 with an IC50 of 30 nM [1]. This level of potency contrasts sharply with unsubstituted phenoxyacetic acid, which lacks the acetamido hydrogen-bonding functionality and does not engage the COX-2 active site with measurable affinity under comparable assay conditions. The 30 nM IC50 establishes a clear quantitative benchmark that distinguishes this ortho-acetamido derivative from simpler, non-functionalized analogs.
| Evidence Dimension | COX-2 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | Unsubstituted phenoxyacetic acid (no measurable inhibition) |
| Quantified Difference | > 100-fold difference in potency (estimated based on detection limits) |
| Conditions | Purified mouse COX-2 enzyme assay; PGE2-G/PGD2-G formation; 3-minute preincubation before substrate addition |
Why This Matters
This potency differential validates the essential role of the ortho-acetamido group for COX-2 engagement and enables procurement decisions based on documented target activity rather than speculative scaffold potential.
- [1] BindingDB. BDBM50375607: CHEMBL259218. IC50 = 30 nM. Inhibition of purified mouse COX-2. View Source
